N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group and a 5-ethylfuran-2-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-chlorobenzoyl chloride and 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a base such as triethylamine or pyridine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used as a building block in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.
N-(4-bromophenyl)-3-(5-ethylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 5-ethylfuran-2-yl group provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBIOSVUMKPOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328656 |
Source
|
Record name | N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
801227-68-9 |
Source
|
Record name | N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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